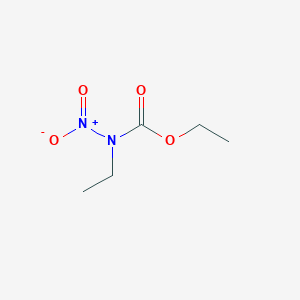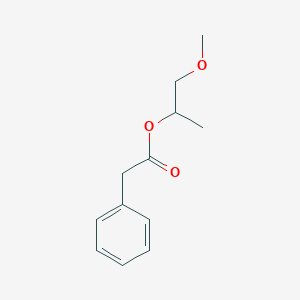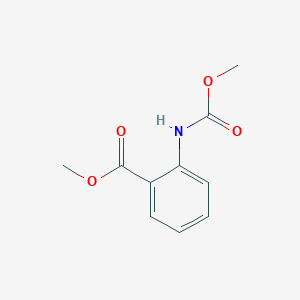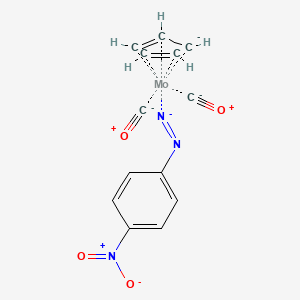
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide is a complex organometallic compound that combines the properties of carbon monoxide, cyclopenta-1,3-diene, molybdenum, and (4-nitrophenyl)iminoazanide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide typically involves the coordination of molybdenum with cyclopenta-1,3-diene and carbon monoxide, followed by the introduction of the (4-nitrophenyl)iminoazanide ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the coordination reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and primary use in research settings. the principles of organometallic synthesis, such as controlled temperature, pressure, and the use of high-purity reagents, would be applicable in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of molybdenum oxides and other by-products.
Reduction: Reduction reactions can alter the oxidation state of molybdenum, potentially leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum oxides, while substitution reactions can produce a variety of molybdenum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide has several scientific research applications:
Wirkmechanismus
The mechanism by which carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide exerts its effects involves the coordination of the molybdenum center with various ligands. This coordination can alter the electronic properties of the compound, enabling it to participate in catalytic cycles and interact with biological molecules. The molecular targets and pathways involved include enzyme active sites and protein binding domains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyl molybdenum tricarbonyl dimer: Similar in structure but lacks the (4-nitrophenyl)iminoazanide ligand.
Carbon monoxide;cyclopenta-1,3-diene;manganese: Similar coordination complex with manganese instead of molybdenum.
Uniqueness
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide is unique due to the presence of the (4-nitrophenyl)iminoazanide ligand, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific catalytic and biological interactions that similar compounds may not be able to achieve .
Eigenschaften
Molekularformel |
C13H9MoN3O4-2 |
|---|---|
Molekulargewicht |
367.18 g/mol |
IUPAC-Name |
carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide |
InChI |
InChI=1S/C6H4N3O2.C5H5.2CO.Mo/c7-8-5-1-3-6(4-2-5)9(10)11;1-2-4-5-3-1;2*1-2;/h1-4H;1-5H;;;/q2*-1;;; |
InChI-Schlüssel |
VAXMVPFYGONSPX-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.C1=CC(=CC=C1N=[N-])[N+](=O)[O-].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


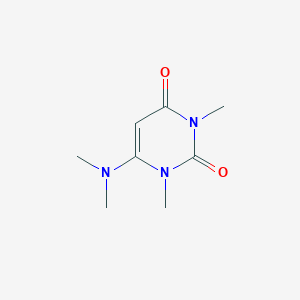
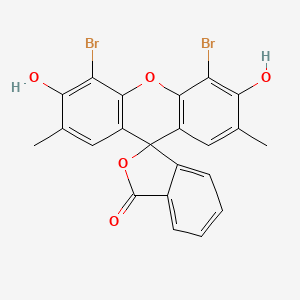
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)

![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)
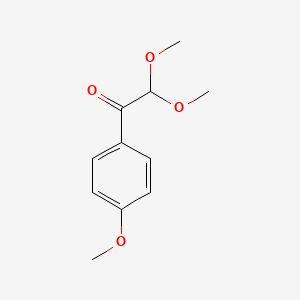

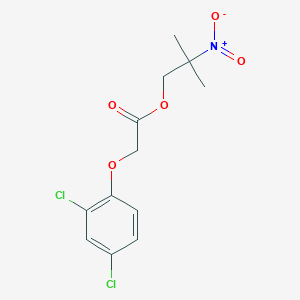

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)

